N-tert-Butyl-2-cyclopropylbenzamide is a chemical compound with the molecular formula and a molecular weight of 189.25 g/mol. It is classified as an amide, specifically derived from cyclopropylbenzoic acid and tert-butylamine. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and materials science.
The compound can be synthesized through specific chemical reactions involving cyclopropylbenzene derivatives. Its synthesis often involves the reaction of 2-cyclopropylbenzoic acid with tert-butylamine under controlled conditions to form the desired amide product.
N-tert-Butyl-2-cyclopropylbenzamide falls under the category of organic compounds, specifically amides, which are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). This classification is significant due to the unique properties and reactivity associated with amides.
The synthesis of N-tert-Butyl-2-cyclopropylbenzamide typically involves the following steps:
The reaction mechanism involves nucleophilic attack by the amine on the carbonyl carbon of the acid derivative, followed by dehydration to yield the amide. The use of dehydrating agents is crucial as it drives the equilibrium toward product formation.
N-tert-Butyl-2-cyclopropylbenzamide can participate in various chemical reactions typical for amides, including:
The stability of N-tert-Butyl-2-cyclopropylbenzamide makes it a suitable candidate for further functionalization in synthetic organic chemistry.
The mechanism of action for N-tert-Butyl-2-cyclopropylbenzamide in biological systems or as a synthetic intermediate involves:
Quantitative data on binding affinities or reactivity profiles would require specific experimental studies, which may vary based on application context.
N-tert-Butyl-2-cyclopropylbenzamide has several scientific uses:
The N-tert-butyl-2-cyclopropylbenzamide scaffold integrates two sterically distinctive motifs that synergistically govern conformational behavior and molecular recognition. The tert-butyl group (–C(CH₃)₃) exhibits exceptional steric bulk, occupying ≈180 ų of three-dimensional space and inducing profound conformational effects in adjacent rings. Recent DFT calculations demonstrate that alkyl groups geminal to strained rings like cyclopropanes adopt axial preferences in cyclohexane systems. For tert-butyl groups adjacent to spirocyclopropanes, A-values shift dramatically (–7.83 kcal/mol vs. standard cyclohexane), forcing exclusive axial conformation at –78°C [2]. This "cyclopropyl effect" arises from torsional strain minimization and hyperconjugation, extending to epoxides and cyclobutanes [2].
Concurrently, the cyclopropyl moiety contributes planar rigidity and π-orbital distortion, acting as a bioisostere for alkenes, isopropyl, or aryl groups. Its C–C bond angle compression (≈60°) generates substantial ring strain (27 kcal/mol), enhancing binding affinity through enforced spatial orientation of substituents. In benzamide frameworks, the cyclopropyl ring adjacent to the carbonyl group restricts amide bond rotation, reducing conformational entropy penalties upon protein binding [6] [8].
Table 1: Conformational and Electronic Properties of Key Motifs
Structural Motif | Steric Volume (ų) | Key Conformational Effect | Experimental Evidence |
---|---|---|---|
tert-Butyl | ~180 | Negative A-values (–2.00 kcal/mol) geminal to cyclopropane | Exclusively axial at –78°C [2] |
Cyclopropyl | ~45 | Planar rigidity; bond angle distortion | Enhanced target selectivity in benzamides [6] |
Benzamide carbonyl | N/A | Restricted rotation; resonance hybrid | Hydrogen-bond acceptor capacity [3] |
Benzamide derivatives have evolved from simple anilines to targeted therapeutics leveraging sterically engineered motifs. Early bioactive benzamides like metaclopramide (1964) featured minimal substitution, primarily exploiting the amide's hydrogen-bonding capacity. The introduction of tert-butyl groups marked a pivotal advancement in the 1990s, with compounds like dolutegravir precursors utilizing tert-butyl to enhance HIV integrase binding via hydrophobic pocket occupancy [8]. Cyclopropyl emerged as a privileged bioisostere in the 2000s, replacing flat aryl rings in kinase inhibitors (e.g., tranylcypromine derivatives) to reduce off-target effects while maintaining potency [3].
Recent innovations fuse both motifs: N-tert-butyl-2-cyclopropylbenzamide exemplifies "conformational hybridization," where the cyclopropyl enforces planarity for target engagement, while tert-butyl modulates solubility and bioavailability. In LSD1 inhibitors like TCP-based benzamides, this combination delivered >100-fold selectivity improvements over MAO-B isoforms compared to non-cyclopropyl analogs [3]. The ligand efficiency metrics (LE > 0.45) of such derivatives surpass classical benzamides, validating their strategic molecular design [9].
Table 2: Evolution of Key Benzamide Pharmacophores
Era | Representative Compounds | Structural Features | Therapeutic Application |
---|---|---|---|
1960s–1980s | Metaclopramide | Simple 4-amino substitution | Antiemetic |
1990s–2000s | Dolutegravir intermediates | tert-Butyl alkylation | HIV integrase inhibition |
2010s | MC2584 (TCP-benzamide) | Cyclopropyl bioisosteres | LSD1 inhibition [3] |
2020s | NS5B palm-site inhibitors | Hybrid tert-butyl/cyclopropyl | Antiviral (HCV) [9] |
N-Alkylation of benzamides – particularly with tert-butyl – induces profound changes in physicochemical and pharmacological profiles. The introduction of this group:
Synthetic access to these derivatives relies on coupling strategies between cyclopropane-functionalized benzoic acids and tert-butylamine. PyBOP-mediated amidation under Schotten-Baumann conditions achieves >85% yields, with orthogonal protection (e.g., tert-butoxycarbonyl) preserving stereointegrity of chiral cyclopropanes [3].
Table 3: Impact of N-tert-Butyl on Benzamide Properties
Parameter | N-H Benzamide | N-tert-Butyl Benzamide | Biological Consequence |
---|---|---|---|
log P | ~2.1 | ~3.4 | Enhanced blood-brain barrier penetration [6] |
Metabolic Stability (t₁/₂) | <30 min (microsomes) | >120 min (microsomes) | Reduced dosing frequency [9] |
Amide Bond Rotation | Unrestricted (ΔG‡ ≈ 15 kcal/mol) | Restricted (ΔG‡ ≈ 18 kcal/mol) | Pre-organized binding conformation [2] |
Target Affinity (Kd) | μM range | nM range (e.g., 4.3 nM for NS5B) | Improved potency [9] |
CAS No.: 76663-30-4
CAS No.: 12063-10-4
CAS No.:
CAS No.: 31063-73-7
CAS No.: 1526817-78-6
CAS No.: 37305-51-4